molecular formula C15H16BrNO3S B13075574 Ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate

Ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate

Cat. No.: B13075574
M. Wt: 370.3 g/mol
InChI Key: LYTSDZPMSJSYKE-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the ethoxybenzyl and bromo substituents on the thiazole ring can significantly influence the compound’s chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate typically involves a multi-step process. One common method includes the reaction of 2-aminothiazole with ethyl bromoacetate under basic conditions to form the thiazole ring. The ethoxybenzyl group is then introduced via a nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives with different functional groups .

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Uniqueness: Ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate is unique due to the specific positioning of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C15H16BrNO3S

Molecular Weight

370.3 g/mol

IUPAC Name

ethyl 2-bromo-4-[(4-ethoxyphenyl)methyl]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H16BrNO3S/c1-3-19-11-7-5-10(6-8-11)9-12-13(14(18)20-4-2)21-15(16)17-12/h5-8H,3-4,9H2,1-2H3

InChI Key

LYTSDZPMSJSYKE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(SC(=N2)Br)C(=O)OCC

Origin of Product

United States

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